
6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride” belong to a class of organic compounds known as sulfonyl chlorides . They contain a sulfonyl functional group attached to a chlorine atom .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a sulfonyl group (-SO2-) attached to a chlorine atom and a carbon-based structure . The difluoromethoxy group (-OCHF2) is a fluorinated alkoxy group .Chemical Reactions Analysis
Sulfonyl chlorides are reactive substances that can participate in various chemical reactions. They are commonly used in organic synthesis as they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Generally, sulfonyl chlorides are characterized by their reactivity, and the presence of the difluoromethoxy group could influence properties such as polarity and stability .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Alternatives
A study highlighted the identification of novel polyfluorinated ether sulfonates, including a compound related to 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride, as PFOS alternatives in municipal sewage sludge in China. These compounds were developed as mist suppressants and have been investigated for their environmental behaviors and potential adverse effects (Ruan et al., 2015). Additionally, the worldwide distribution of novel perfluoroether carboxylic and sulfonic acids in surface water, including chlorinated polyfluorinated ether sulfonic acid (a category to which the specified compound belongs), has been reported, indicating their global dispersal and ubiquity (Pan et al., 2018).
Chemical Synthesis and Applications
Research into the synthesis of functionalized monofluorinated compounds, including dihydronaphthalene derivatives, has been explored. This encompasses a range of synthetic techniques valuable for producing compounds with specific fluorinated motifs (Fustero et al., 2018). The synthesis of 3-sulfonyl-1,2-dihydronaphthalenes via visible-light-catalyzed C-C bond difunctionalization of methylenecyclopropanes with sulfonyl chlorides has been developed, providing a novel method for the synthesis of complex naphthalene derivatives (Liu et al., 2019).
Material Science and Polymer Chemistry
Sulfonated polybenzothiazoles containing naphthalene units have been synthesized for potential application as proton exchange membranes. These materials exhibit high proton conductivity, thermal and oxidative stability, and are considered for use in fuel cells (Wang & Guiver, 2017).
Antimicrobial Agents
New tetrahydronaphthalene-sulfonamide derivatives, derived from a synthetic route of a related sulfonyl chloride compound, have been prepared as potent antimicrobial agents. These compounds have shown promising in vitro inhibitory activities against a range of bacterial strains and Candida Albicans, showcasing the potential of naphthalene-sulfonamide derivatives in the development of new antimicrobial drugs (Mohamed et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQPJMLOWBCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)
![2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2707455.png)
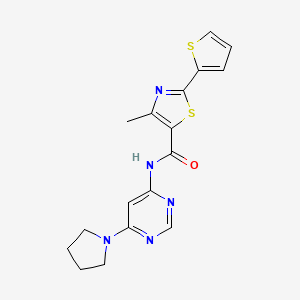
![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)
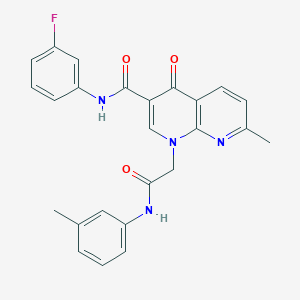
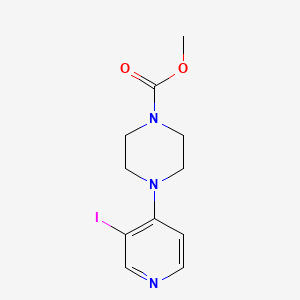

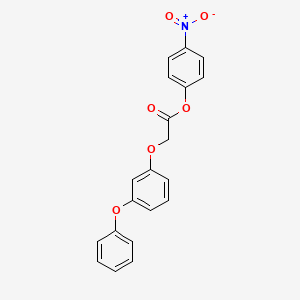
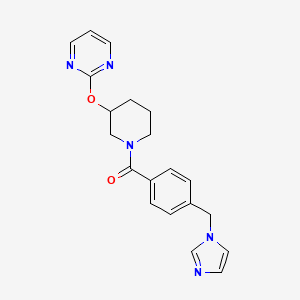
![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)